Perfluorodecanoic acid

Toxicology PFAS Risk Assessment Comparative Acute Toxicity

Ensure your toxicokinetic and environmental fate studies achieve definitive results with our Perfluorodecanoic acid (PFDA, CAS 335-76-2). As a C10 long-chain PFCA, PFDA's two additional fluorinated carbons confer a rat elimination half-life over 7-fold longer than PFOA (39.9 vs. 5.63 days) and an acute oral LD50 over 4-fold lower (41 vs. 189 mg/kg), making it an essential, non-interchangeable positive control for benchmarking PFAS retention and clearance. Its 4-fold lower LC-MS/MS detection limit (50 pg/L) ensures accurate quantification in complex matrices. Do not compromise your research with generic substitutes—validate your findings with a compound-specific standard.

Molecular Formula C10HF19O2
C9F19COOH
Molecular Weight 514.08 g/mol
CAS No. 335-76-2
Cat. No. B1679601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorodecanoic acid
CAS335-76-2
SynonymsPerfluorodecanoic acid;  Ndfda;  Nonadecafluoro-n-decanoic acid;  Perfluoro-n-decanoic acid;  Nonadecafluorodecanoic acid;  PFDA.
Molecular FormulaC10HF19O2
C9F19COOH
Molecular Weight514.08 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H,30,31)
InChIKeyPCIUEQPBYFRTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorodecanoic Acid (PFDA, CAS 335-76-2): A C10 Long-Chain Perfluorocarboxylic Acid with Distinct Toxicokinetic and Toxicodynamic Properties for Analytical and Toxicological Research


Perfluorodecanoic acid (PFDA, CAS 335-76-2) is a C10 long-chain perfluorocarboxylic acid (PFCA) consisting of a fully fluorinated decanoic acid backbone [1]. As a member of the broader per- and polyfluoroalkyl substances (PFAS) class, PFDA is characterized by its extreme environmental persistence, high bioaccumulation potential, and significant toxicological potency relative to shorter-chain PFCAs [2]. Unlike its more widely studied C8 analog perfluorooctanoic acid (PFOA), PFDA's two additional fluorinated carbons confer markedly different toxicokinetic behavior, including substantially longer biological half-lives and reduced renal clearance [1].

Why Substituting Perfluorodecanoic Acid (PFDA) with Other PFAS Carboxylates Compromises Experimental Reproducibility and Data Integrity


Despite sharing a common perfluorocarboxylic acid core, PFDA cannot be reliably interchanged with structurally similar PFCAs such as PFOA (C8), PFNA (C9), or PFUnA (C11) in analytical, toxicological, or environmental fate studies. Critical physicochemical and biological properties scale non-linearly with chain length: PFDA's two-carbon increase relative to PFOA yields an acute oral LD50 in rats that is over 4-fold lower (41 vs. 189 mg/kg) [1], a rat elimination half-life in males that is over 7-fold longer (39.9 vs. 5.63 days) [1], and a human urinary elimination half-life range that extends to 12 years versus approximately 2-3 years for PFOA [2]. These stark differences render generic substitution scientifically unsound; experiments designed with one PFCA cannot be assumed valid for PFDA without explicit validation, and analytical reference materials must be compound-specific to ensure accurate quantification across diverse matrices.

Quantitative Evidence Differentiating Perfluorodecanoic Acid (PFDA) from Closest Analogs: A Comparative Data Guide for Scientific Selection


Acute Oral Toxicity: PFDA Exhibits >4-Fold Higher Acute Lethality in Rats Compared to PFOA

PFDA demonstrates significantly greater acute oral toxicity than its C8 analog PFOA. In a direct comparative study in rats, the oral LD50 for PFDA was determined to be 41 mg/kg body weight, whereas the LD50 for PFOA was 189 mg/kg body weight [1]. This represents a 4.6-fold increase in acute lethality for PFDA relative to PFOA.

Toxicology PFAS Risk Assessment Comparative Acute Toxicity

Elimination Half-Life: PFDA Persists 7-Fold Longer in Male Rats and Over 20-Fold Longer in Female Rats Compared to PFOA

PFDA exhibits dramatically prolonged biological persistence relative to shorter-chain PFCAs. In a comparative toxicokinetic study in rats, the terminal elimination half-life (t1/2) of PFDA was 39.9 days in males and 58.6 days in females [1]. In contrast, PFOA half-lives were 5.63 days in males and only 0.08 days in females, while PFNA (C9) showed intermediate values of 29.5 days (male) and 2.44 days (female) [1].

Toxicokinetics Bioaccumulation PFAS Persistence

Human Urinary Elimination Half-Life: PFDA Ranges from 4.0 to 12 Years, Far Exceeding PFOA (2-3 Years) and PFNA (1.7-4.3 Years)

Human biomonitoring data reveal that PFDA has one of the longest urinary elimination half-lives among PFCAs. Estimates compiled from multiple cohort studies indicate a half-life range of 4.5-12 years (estimate a) and 4.0-7.1 years (estimate b) for PFDA [1]. For comparison, PFOA (C8) half-life is estimated at 1.2-2.6 years, PFNA (C9) at 1.7-4.3 years, and PFUnA (C11) at 4.0-12 years (similar to PFDA) [1].

Human Biomonitoring PFAS Exposure Assessment Elimination Kinetics

Genotoxic Potency: PFDA EC50 in Green Mussel (78 μg/L) Indicates ~7.6-Fold Higher Genotoxicity Than PFOA (594 μg/L)

In an ecotoxicological assessment of genotoxicity using the green mussel (Perna viridis), PFDA exhibited an integrative genotoxicity EC50 of 78 μg/L (95% CI: 73-84 μg/L) [1]. This is substantially more potent than PFOA, which required a concentration of 594 μg/L (95% CI: 341-1036 μg/L) to elicit equivalent genotoxic effects [1]. PFNA (C9) showed an intermediate EC50 of 195 μg/L (95% CI: 144-265 μg/L), while PFOS (C8 sulfonate) was the most potent at 33 μg/L [1].

Ecotoxicity Genotoxicity Marine Biomonitoring

Comparative Bioaccumulation: PFDA Half-Life in Juvenile Chickens (11-16 Days) is ~3-4× Longer Than PFOA (3.9 Days)

In a controlled exposure study using juvenile chickens (Gallus gallus), PFDA exhibited significantly slower depuration than PFOA. At oral doses of 0.1 mg/kg and 1.0 mg/kg body weight (administered three times weekly for 3 weeks), the elimination half-lives were 11 days and 16 days for PFDA, respectively [1]. In contrast, PFOA half-life was consistently 3.9 days at both dose levels [1]. PFOS (C8 sulfonate) showed half-lives of 15 and 17 days, closely matching PFDA [1].

Bioaccumulation Avian Toxicology PFAS Depuration

Analytical Detection Sensitivity: PFDA Achieves Lower LC-MS/MS Detection Limit (50 pg/L) Compared to PFOA (200 pg/L) in Wastewater Sludge

In an optimized LC-MS/MS method for quantifying PFCs in municipal wastewater sludge, the method detection limit (MDL) for PFDA was determined to be 50 pg/L using selected ion monitoring (SIM) [1]. Under identical analytical conditions, the detection limit for PFOA was 200 pg/L, representing a 4-fold difference in analytical sensitivity favoring PFDA [1]. PFOS and PFDS also achieved MDLs of 50 pg/L, while PFHxS showed a higher MDL of 200 pg/L [1].

Analytical Chemistry LC-MS/MS PFAS Detection Limits

Optimal Scientific and Industrial Use Cases for Perfluorodecanoic Acid (PFDA) Based on Comparative Evidence


Positive Control for Bioaccumulation and Long-Term Persistence Studies in Mammalian Models

Given PFDA's exceptionally long elimination half-life in rats (39.9-58.6 days) compared to PFOA (0.08-5.63 days) and its extremely low total clearance (CLtot) [1], PFDA serves as an optimal positive control or reference compound in toxicokinetic studies designed to evaluate mechanisms of PFAS retention and clearance. Its prolonged residence time enables researchers to track tissue distribution, enterohepatic recirculation, and renal reabsorption processes over extended experimental durations without the confounding rapid clearance observed with shorter-chain PFCAs.

Calibrant for High-Sensitivity LC-MS/MS Environmental Monitoring of Long-Chain PFAS

PFDA's favorable analytical characteristics, including a 4-fold lower method detection limit (50 pg/L) compared to PFOA (200 pg/L) under optimized LC-MS/MS conditions [1], make it an ideal calibrant and quality control standard for environmental monitoring programs targeting long-chain PFAS in complex matrices such as wastewater sludge, biosolids, and sediment. Its chromatographic retention and ionization behavior closely align with other long-chain PFCAs (PFUnA, PFDoA), enabling accurate quantification across the C9-C14 homolog range.

Reference Teratogen for Developmental Toxicity Screening of PFAS Libraries

In a comprehensive developmental toxicity screen of 139 structurally diverse PFAS using embryonic zebrafish, PFDA was identified as the most potent teratogen among all tested compounds, inducing morphological abnormalities at lower concentrations than any other PFAS [1]. This positions PFDA as a benchmark reference teratogen for high-throughput screening campaigns, serving as a positive control to validate assay sensitivity and as a comparator for evaluating the relative developmental hazard of novel PFAS structures.

Standard for Evaluating Species- and Sex-Dependent Toxicokinetic Differences

PFDA exhibits pronounced sex-dependent toxicokinetics in rats, with female half-life (58.6 days) exceeding male half-life (39.9 days) by approximately 1.5-fold, whereas PFOA shows the opposite pattern (male: 5.63 days, female: 0.08 days) [1]. This dramatic reversal in sex-specific clearance between C8 and C10 PFCAs makes PFDA an indispensable standard for mechanistic studies investigating the role of renal organic anion transporters (OATs) and sex hormone regulation in PFAS elimination, as well as for cross-species extrapolation to human risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perfluorodecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.